N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves a series of steps:
Formation of Pyridine Derivative: : The initial step involves synthesizing the 4-methoxy-6-methyl-2-oxopyridine, typically achieved through a sequence of condensation reactions under controlled temperatures.
Alkylation: : The pyridine derivative is then alkylated using ethylene bromide, facilitated by a base like potassium carbonate in an aprotic solvent.
Amidation: : The alkylated product undergoes a reaction with 3-(4-(methylsulfonyl)phenyl)propanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production scales up these reactions using flow chemistry to manage heat and reaction times more efficiently. Each step is monitored for purity using HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group on the aromatic ring can undergo oxidation, forming a hydroxyl group.
Reduction: : The oxopyridinyl moiety can be reduced to a dihydropyridine under hydrogenation conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, hydrogen in the presence of palladium.
Substituting Agents: : Alkyl halides, aryl halides under conditions like SNAr (nucleophilic aromatic substitution).
Major Products Formed
Oxidized Products: : Hydroxyl derivatives of the original compound.
Reduced Products: : Dihydropyridine analogs.
Substituted Products: : Varied functionalized derivatives depending on the substituting reagent.
Scientific Research Applications
This compound finds utility across diverse scientific fields:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential bioactivity and interactions with cellular pathways.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: : Used in materials science for developing new polymers and other synthetic materials.
Mechanism of Action
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide works primarily by interacting with molecular targets in biological systems:
Molecular Targets: : Enzymes, particularly those involved in inflammation pathways, and receptor sites.
Pathways: : Modulates enzymatic activity, leading to downstream effects that can influence cellular responses like inflammation reduction.
Comparison with Similar Compounds
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide shares structural features with several other compounds:
Similar Compounds: : N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, N-(2-(4-ethoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide.
Uniqueness: : The presence of the methoxy group and the specific substitution pattern on the pyridine ring grants unique reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-12-16(26-2)13-19(23)21(14)11-10-20-18(22)9-6-15-4-7-17(8-5-15)27(3,24)25/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYPDKMGSKZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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